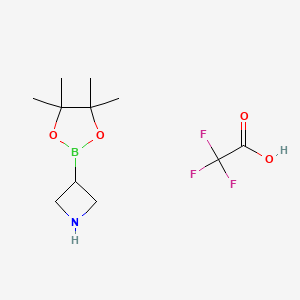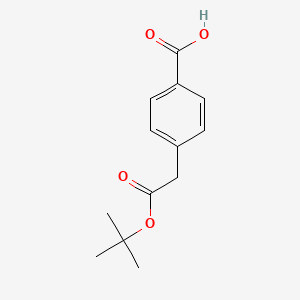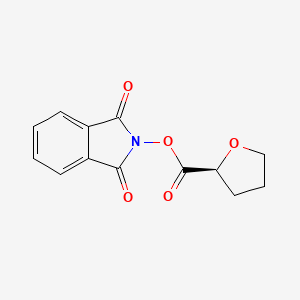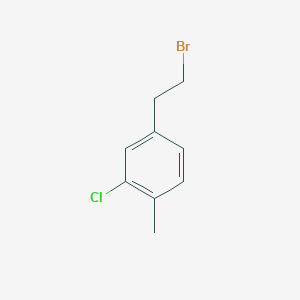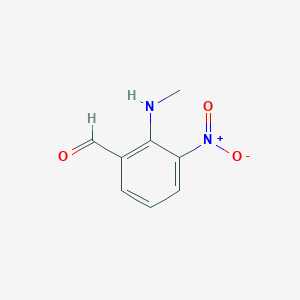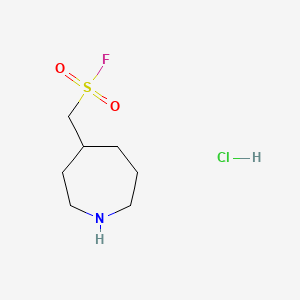
1-(3-Iodopropyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodopropyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-iodopropyl groupThe molecular formula of this compound is C7H14IN, and it has a molecular weight of 239.1 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Iodopropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,3-diiodopropane under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 1,3-diiodopropane
Conditions: Basic medium, often using sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or another suitable solvent
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Iodopropyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or cyanides.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3-propylpyrrolidine.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido, thiocyanato, or cyano derivatives.
Oxidation: Formation of pyrrolidin-2-one derivatives.
Reduction: Formation of 3-propylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodopropyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic studies.
Material Science:
Wirkmechanismus
The mechanism of action of 1-(3-Iodopropyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to form hydrogen bonds. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, lacking the 3-iodopropyl group.
3-Iodopyrrolidine: A similar compound with the iodine atom directly attached to the pyrrolidine ring.
Pyrrolidin-2-one: An oxidized derivative of pyrrolidine.
Uniqueness: 1-(3-Iodopropyl)pyrrolidine is unique due to the presence of the 3-iodopropyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H14IN |
|---|---|
Molekulargewicht |
239.10 g/mol |
IUPAC-Name |
1-(3-iodopropyl)pyrrolidine |
InChI |
InChI=1S/C7H14IN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 |
InChI-Schlüssel |
GSLHHGGUIUTHKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




